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  • Product: 5-Cyano-2,3-dimethyl-2H-indazole
  • CAS: 1234616-59-1

Core Science & Biosynthesis

Foundational

5-Cyano-2,3-dimethyl-2H-indazole (CAS 1234616-59-1): A Comprehensive Guide to Synthesis, Functionalization, and Medicinal Chemistry Applications

Executive Summary In the landscape of modern drug discovery, the 2H-indazole scaffold has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors and poly(ADP-ribose) polymerase (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the 2H-indazole scaffold has emerged as a privileged pharmacophore, particularly in the design of targeted kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. 5-Cyano-2,3-dimethyl-2H-indazole (CAS: 1234616-59-1) represents a highly versatile, functionalized building block. Unlike the thermodynamically favored 1H-indazole tautomer, the 2H-indazole geometry provides unique spatial vectors that perfectly align with the hydrophobic pockets of ATP-binding clefts in kinases such as VEGFR and PDGFR [1, 6].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere chemical properties. This whitepaper explores the causality behind the 2H-indazole's efficacy, details regioselective synthetic methodologies, and provides self-validating protocols for its downstream functionalization.

Chemical Identity and Physicochemical Profiling

Before integrating this building block into a synthetic pipeline, it is critical to understand its baseline physicochemical parameters. The cyano group at the C5 position acts as a strong electron-withdrawing group (EWG), which modulates the electron density of the indazole core, thereby increasing its metabolic stability against oxidative degradation.

Table 1: Physicochemical Properties of 5-Cyano-2,3-dimethyl-2H-indazole
PropertyValue / Description
IUPAC Name 2,3-Dimethyl-2H-indazole-5-carbonitrile
CAS Registry Number 1234616-59-1 [1]
Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, and Dichloromethane; Insoluble in Water
Structural Role Precursor for bioisosteres (tetrazoles), amides, and primary amines

Structural Causality: The 2H-Indazole in Medicinal Chemistry

Why do medicinal chemists intentionally target the 2H-indazole core despite the synthetic challenges associated with its regioselectivity?

The answer lies in vector geometry . While 1H-indazoles are thermodynamically more stable, 2H-indazoles project their N2-alkyl and C3-alkyl substituents at a wider angle. When a drug molecule enters the ATP-binding cleft of a kinase (e.g., VEGFR2, a target of the 2H-indazole-containing drug Pazopanib[3, 4]), the N1 and N2 atoms interact with the hinge region via hydrogen bonding. The 2,3-dimethyl groups are precisely angled to occupy an adjacent hydrophobic pocket, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect [6].

Furthermore, the 5-cyano group serves a dual purpose:

  • Metabolic Shielding: It blocks the C5 position, a common "soft spot" for Cytochrome P450-mediated aromatic hydroxylation.

  • Synthetic Handle: It acts as a linear, solvent-exposed vector that can be transformed into a tetrazole (a carboxylic acid bioisostere) or an amide to engage in secondary hydrogen bonding with solvent-exposed residues [6].

G cluster_0 Kinase ATP-Binding Cleft Hinge Hinge Region (H-Bond Acceptor/Donor) Hydrophobic Hydrophobic Pocket (Steric Fit) Solvent Solvent Exposed Region (Functionalization) Core 2H-Indazole Core (N1/N2 Vector) Core->Hinge N1/N2 H-Bonding Methyls 2,3-Dimethyl Groups Core->Methyls Substituents Cyano 5-Cyano Group (Dipole/Precursor) Core->Cyano C5 Position Methyls->Hydrophobic Van der Waals Cyano->Solvent Vector Trajectory

Fig 1: Pharmacophore model of 2H-indazole core binding within a kinase ATP-binding cleft.

Synthetic Methodologies: Accessing the 2H-Indazole Core

The primary challenge in synthesizing 2,3-dimethyl-2H-indazoles is avoiding the formation of the 1H-isomer. Direct methylation of 3-methyl-1H-indazole-5-carbonitrile typically yields a mixture of 1-methyl and 2-methyl isomers, requiring tedious chromatographic separation.

To ensure a high-yielding, scalable process, a regioselective condensation-cyclization approach is preferred. By reacting an ortho-haloacetophenone with methylhydrazine, the condensation strictly dictates the position of the N-methyl group, forcing the cyclization into the 2H-configuration [5].

G SM 2-Fluoro-5-cyano- acetophenone Intermediate Hydrazone Intermediate SM->Intermediate Condensation (AcOH, EtOH) Reagent Methylhydrazine (NH2NHMe) Reagent->Intermediate Cyclization Intramolecular SNAr Cyclization Intermediate->Cyclization Heat / Base Product 5-Cyano-2,3-dimethyl- 2H-indazole Cyclization->Product -HF

Fig 2: Regioselective synthetic workflow for 5-Cyano-2,3-dimethyl-2H-indazole via SNAr cyclization.

Protocol 1: Regioselective Synthesis of 5-Cyano-2,3-dimethyl-2H-indazole

This protocol utilizes an SNAr-driven cyclization, providing a self-validating system where the disappearance of the highly polar hydrazine intermediate directly correlates with product formation.

Reagents & Materials:

  • 2-Fluoro-5-cyanoacetophenone (1.0 equiv, 10 mmol)

  • Methylhydrazine (1.5 equiv, 15 mmol) (Caution: Highly toxic and flammable)

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)

  • Ethanol (Anhydrous, 30 mL)

  • Potassium Carbonate (K2CO3) (2.0 equiv, 20 mmol)

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 2-fluoro-5-cyanoacetophenone in 20 mL of anhydrous ethanol in a round-bottom flask under an argon atmosphere. Add catalytic glacial acetic acid.

  • Condensation: Cool the mixture to 0 °C. Add methylhydrazine dropwise over 10 minutes. Stir at room temperature for 2 hours. In-process control: TLC (Hexane:EtOAc 3:1) should show complete consumption of the starting ketone.

  • Cyclization: Add K2CO3 (2.0 equiv) to the reaction mixture. Attach a reflux condenser and heat the mixture to 85 °C (reflux) for 12 hours. The base facilitates the intramolecular Nucleophilic Aromatic Substitution (SNAr) of the fluoride by the secondary amine of the hydrazone.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Extract the aqueous layer twice more with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 5-Cyano-2,3-dimethyl-2H-indazole as a pale yellow solid.

Downstream Functionalization: Transforming the Nitrile

In drug development, the cyano group is frequently converted into a 1H-tetrazole. Tetrazoles are excellent bioisosteres for carboxylic acids; they possess a similar pKa (~4.5) and planar geometry but exhibit superior metabolic stability and membrane permeability.

Protocol 2: Conversion of 5-Cyano to 5-(1H-Tetrazol-5-yl)-2,3-dimethyl-2H-indazole

This protocol employs a zinc-catalyzed[3+2] cycloaddition. The self-validation lies in the acidification step: the tetrazole product will selectively precipitate at pH ~2-3, confirming successful conversion.

Step-by-Step Methodology:

  • Reaction Setup: In a pressure vial, dissolve 5-Cyano-2,3-dimethyl-2H-indazole (1.0 equiv, 5 mmol) in 15 mL of DMF.

  • Reagent Addition: Add Sodium Azide (NaN3) (3.0 equiv, 15 mmol) and Zinc Bromide (ZnBr2) (1.0 equiv, 5 mmol). Note: ZnBr2 acts as a Lewis acid, activating the nitrile carbon for nucleophilic attack by the azide.

  • Cycloaddition: Seal the vial and heat to 120 °C for 16 hours behind a blast shield.

  • Workup & Precipitation: Cool the reaction to room temperature. Pour the mixture into 50 mL of 1M NaOH to dissolve the zinc salts and the acidic tetrazole. Wash the basic aqueous layer with Ethyl Acetate (2 x 20 mL) to remove unreacted starting material.

  • Isolation: Carefully acidify the aqueous layer with 2M HCl to pH 2.5. The product, 5-(1H-tetrazol-5-yl)-2,3-dimethyl-2H-indazole, will crash out as a white precipitate. Filter, wash with cold water, and dry under vacuum.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 5-Cyano-2,3-dimethyl-2H-indazole, the following analytical parameters must be validated:

  • LC-MS (ESI+): The target mass is 171.20 g/mol . The mass spectrum should display a distinct [M+H]+ peak at m/z 172.2.

  • 1H-NMR (400 MHz, DMSO-d6):

    • The defining feature of the 2,3-dimethyl-2H-indazole core is the N-methyl singlet, which typically shifts further downfield (~4.05 ppm) compared to the 1H-isomer (~4.00 ppm), due to the distinct electronic environment of the N2 position [5].

    • The C3-methyl group will appear as a sharp singlet around 2.60 - 2.70 ppm.

    • The aromatic protons will appear in the 7.20 - 8.20 ppm range, with the C4 proton (adjacent to the cyano group) showing characteristic meta-coupling.

References

  • ChemScene. "2,3-Dimethyl-2H-indazole-5-carbonitrile | ChemScene".
  • Combi-Blocks. "7 - Combi-Blocks: Other Azoles".
  • BenchChem. "A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor".
  • New Drug Approvals. "pazopanib | New Drug Approvals".
  • Thieme-connect.
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery, Synthesis, and Evaluation of Novel Dual Inhibitors of a Vascular Endothelial Growth Factor Receptor and Poly(ADP-Ribose) Polymerase for BRCA Wild-Type Breast Cancer Therapy".
Exploratory

Preliminary Biological Activity of 5-Cyano Indazole Derivatives: Mechanistic Insights and Therapeutic Potential

Executive Summary The indazole ring system is a privileged scaffold in modern medicinal chemistry. Among its functionalized derivatives, 5-cyano indazoles have emerged as critical intermediates and active pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a privileged scaffold in modern medicinal chemistry. Among its functionalized derivatives, 5-cyano indazoles have emerged as critical intermediates and active pharmacophores. The strategic placement of a cyano (nitrile) group at the 5-position acts as a bioisostere for halogens (like chloride), offering unique electronic properties, reduced lipophilicity, and enhanced metabolic stability[1]. This in-depth technical guide explores the preliminary biological activities of 5-cyano indazole derivatives, focusing on their roles as Sphingosine-1-phosphate-1 (S1P1) receptor agonists and anti-HIV agents, while detailing the experimental workflows required for their synthesis and validation.

Core Biological Activities & Mechanistic Pathways

Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonism

The modulation of the S1P1 receptor is a validated therapeutic strategy for autoimmune diseases, most notably Multiple Sclerosis (MS). While first-generation drugs like fingolimod act as non-selective S1P receptor agonists, they often trigger adverse cardiovascular events (e.g., bradycardia) due to off-target S1P3 receptor activation[1].

Researchers have leveraged the 5-cyano indazole core to develop highly selective S1P1 agonists[1].

  • Causality of the Cyano Group: The cyano group at the 5-position provides a linear, electron-withdrawing vector that perfectly occupies the narrow, hydrophobic sub-pocket of the S1P1 receptor. Unlike bulky alkyl or carboxylic acid headgroups, the cyano group avoids steric clashes within the S1P3 receptor pocket, thereby driving S1P1 selectivity[1].

  • Mechanism of Action: Upon binding, these derivatives induce G_i/o protein coupling, leading to the recruitment of β-arrestin. This triggers the rapid internalization and degradation of the S1P1 receptor on lymphocytes, effectively trapping them in the lymph nodes and preventing their egress into the central nervous system[1].

S1P1_Pathway A 5-Cyano Indazole Agonist B S1P1 Receptor Activation A->B High Affinity C G_i/o Protein Coupling B->C Signal Cascade D Receptor Internalization B->D β-Arrestin E Lymphocyte Retention D->E Egress Block

Fig 1: S1P1 receptor activation and internalization pathway by 5-cyano indazole agonists.

Anti-HIV Reverse Transcriptase (RT) Inhibition

5-cyano indazole derivatives also exhibit potent antiviral properties, specifically as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[2].

  • Causality in Binding: The emergence of the Tyr181Cys mutation in HIV-RT renders many first-generation NNRTIs ineffective due to the loss of crucial π-π stacking interactions. The 5-cyano indazole scaffold overcomes this by projecting the highly polar, rod-like cyano group into a conserved binding cleft between Tyr188 and Phe227[2]. This establishes strong dipole-induced dipole interactions that do not rely on the mutated Tyr181 residue, restoring antiviral efficacy[2].

Quantitative Data: Structure-Activity Relationships (SAR)

The following table summarizes the preliminary biological activity (pEC50) of various fused basic heterocycles derived from the 5-cyano indazole scaffold against S1P receptors.

Compound Class (Derivative)S1P1 Activity (pEC50)S1P3 Activity (pEC50)Selectivity Profile
Isoindoline (11a) > 8.0< 5.0High S1P1 Selectivity
Benzazepine (12a, 12b) > 8.0< 5.0High S1P1 Selectivity
Tetrahydroisoquinoline (13b) > 8.0< 5.0High S1P1 Selectivity
Benzoxazepine (15a) 7.0 - 8.0< 5.0Moderate Potency
Benzazepine (19a) < 7.0< 5.0Low Potency

Data synthesized from the optimization of S1P1 receptor agonists[1].

Experimental Protocols & Workflows

To evaluate the biological activity of these compounds, robust synthetic and assay protocols are required. Below are the self-validating methodologies used in the field.

Protocol 1: Regioselective Synthesis of N1/N2-Alkylated 5-Cyano Indazoles

Traditional alkylation of indazoles often yields a difficult-to-separate mixture of N1 and N2 isomers under harsh basic conditions. Utilizing an ionic liquid phase-transfer catalyst (PTC) such as (Bmim)BF4 enhances the nucleophilicity of the indazole nitrogen, allowing for milder conditions, higher yields, and easier chromatographic separation[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 5-cyanoindazole and 20 mmol of powdered anhydrous potassium carbonate ( K2​CO3​ ) in 15 mL of ethyl acetate (EtOAc)[3].

  • Reagent Addition: Add 10 mmol of the desired alkyl chloride to the vigorously stirred solution[3].

  • Catalysis: Introduce a catalytic amount (1 mmol) of the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (Bmim)BF4[3]. Causality: The ionic liquid acts as a phase-transfer catalyst, shuttling the deprotonated indazole anion into the organic phase to react rapidly with the alkyl halide.

  • Reaction: Heat the mixture to 60°C and stir for 3 hours. Monitor reaction completion via Thin Layer Chromatography (TLC)[3].

  • Workup: Cool the mixture, filter to remove inorganic salts, and wash the solid with EtOAc. Dilute the filtrate with water and extract the organic layer[3].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure. Separate the N1 and N2 regioisomers using alumina column chromatography with a Methanol:Dichloromethane (1:9) eluent system[3].

Synthesis_Workflow S1 5-Cyanoindazole + Alkyl Halide S2 Add K2CO3 in EtOAc S1->S2 S3 Add (Bmim)BF4 (Phase Transfer Catalyst) S2->S3 S4 Stir at 60°C for 3h S3->S4 Enhances Nucleophilicity S5 Aqueous Workup & Extraction S4->S5 Reaction Complete S6 Alumina Column Chromatography S5->S6 Crude Mixture S7 Isolated N1 & N2 Regioisomers S6->S7 Regioisomer Separation

Fig 2: Phase-transfer catalyzed synthesis workflow for N1/N2-alkylated 5-cyano indazoles.

Protocol 2: In Vitro S1P1 Receptor Internalization Assay

To validate the agonistic activity of the synthesized 5-cyano indazole derivatives, a fluorescence-based receptor internalization assay is employed.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing human S1P1 fused to Green Fluorescent Protein (GFP) in 384-well optical bottom plates at a density of 10,000 cells/well.

  • Starvation: Incubate cells overnight in serum-free media to ensure baseline receptor localization at the plasma membrane. Causality: Serum contains endogenous S1P, which would cause premature receptor internalization, masking the effect of the test compound.

  • Compound Treatment: Prepare serial dilutions of the 5-cyano indazole derivative in assay buffer (HBSS + 0.1% BSA). Add to the cells and incubate for 45 minutes at 37°C[1].

  • Fixation: Fix the cells using 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

  • Imaging & Analysis: Image the plates using an automated high-content confocal imaging system. Calculate the pEC50 by quantifying the formation of fluorescent intracellular vesicles (endosomes) relative to the vehicle control[1].

Conclusion

The 5-cyano indazole scaffold represents a highly versatile and metabolically stable chemotype in drug discovery. By acting as a rigid, polar vector, the cyano group enables exquisite selectivity for the S1P1 receptor over S1P3, offering a safer profile for immunomodulatory therapies[1]. Furthermore, its unique steric properties allow it to bypass common resistance mutations in HIV-RT, cementing its value in antiviral development[2].

References

  • Optimization of Sphingosine-1-phosphate-1 Receptor Agonists: Effects of Acidic, Basic, and Zwitterionic Chemotypes on Pharmacokinetic and Pharmacodynamic Profiles Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Synthesis of Novel N1 and N2 Indazole Derivatives Source: ResearchGate URL:[Link][3]

  • Catechol diethers as potent anti-hiv agents (WO2013056003A2) Source: Google Patents URL:[2]

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-Cyano-2,3-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Cyano-2,3-dimethyl-2H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2,3-dimethyl-2H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Accurate determination of the molecular weight and exact mass of such compounds is a cornerstone of chemical analysis, providing essential information for structural elucidation, purity assessment, and confirmation of synthesis. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining these fundamental properties of 5-Cyano-2,3-dimethyl-2H-indazole.

Core Molecular Properties

The foundational identity of 5-Cyano-2,3-dimethyl-2H-indazole is established by its chemical formula and the corresponding molecular weight and exact mass.

Chemical Structure and Formula

The structure of 5-Cyano-2,3-dimethyl-2H-indazole consists of a bicyclic indazole core, with methyl groups at positions 2 and 3, and a cyano group at position 5. Based on this structure, the molecular formula is determined to be C₁₀H₉N₃ . This formula is the basis for calculating both the molecular weight and the exact mass. The CAS number for this compound has been cited as 1234616-59-1.[3]

Theoretical Calculation of Molecular Weight and Exact Mass

A clear distinction must be made between molecular weight (or molar mass) and exact mass, as they are conceptually different and serve distinct purposes in chemical analysis.

Molecular Weight (Molar Mass)

The molecular weight is the sum of the average atomic masses of all atoms in a molecule, as found on the periodic table. These average atomic masses account for the natural isotopic abundance of each element.

The calculation for the molecular weight of C₁₀H₉N₃ is as follows: (10 x Average Atomic Mass of Carbon) + (9 x Average Atomic Mass of Hydrogen) + (3 x Average Atomic Mass of Nitrogen) (10 x 12.011) + (9 x 1.008) + (3 x 14.007) = 171.204 g/mol [3]

Exact Mass

The exact mass, on the other hand, is calculated by summing the masses of the most abundant isotopes of each element in the molecule. This value is crucial for high-resolution mass spectrometry.

The calculation for the exact mass of C₁₀H₉N₃ is as follows: (10 x Mass of ¹²C) + (9 x Mass of ¹H) + (3 x Mass of ¹⁴N) (10 x 12.000000) + (9 x 1.007825) + (3 x 14.003074) = 171.079647 Da

ParameterValueUnit
Molecular FormulaC₁₀H₉N₃
Molecular Weight171.204 g/mol
Exact Mass171.079647Da

Experimental Determination of Molecular Weight and Exact Mass

While theoretical calculations provide expected values, experimental verification is essential. Mass spectrometry is the primary technique for the direct measurement of molecular mass.

High-Resolution Mass Spectrometry (HRMS)

For the precise determination of the exact mass of 5-Cyano-2,3-dimethyl-2H-indazole, high-resolution mass spectrometry is the method of choice. This technique can measure mass-to-charge ratios to a very high degree of accuracy, often to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition of a molecule.

Caption: Workflow for the determination of exact mass by HRMS.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that is well-suited for analyzing small organic molecules like 5-Cyano-2,3-dimethyl-2H-indazole. It minimizes fragmentation, ensuring that the molecular ion ([M+H]⁺ or [M-H]⁻) is readily observed.[4][5]

  • High-Resolution Mass Analyzer (e.g., Orbitrap or Time-of-Flight (TOF)): These analyzers are capable of resolving ions with very small mass differences, which is essential for accurate mass measurement and distinguishing between compounds with the same nominal mass but different elemental compositions.[6][7][8]

Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms and the specific isomer. For 5-Cyano-2,3-dimethyl-2H-indazole, both ¹H and ¹³C NMR would be employed.

Expected NMR Spectral Features
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring system and the protons of the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the cyano group, the indazole ring, and the methyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom.[1][9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction) and interpret the resulting spectra to assign the signals to the corresponding atoms in the molecular structure.

Conclusion

The accurate determination of the molecular weight and exact mass of 5-Cyano-2,3-dimethyl-2H-indazole is a critical step in its chemical characterization. A combination of theoretical calculations and experimental verification by high-resolution mass spectrometry provides a high degree of confidence in the elemental composition. Further structural elucidation through NMR spectroscopy confirms the specific isomeric form. These analytical techniques, when used in concert, provide a comprehensive and self-validating system for the unambiguous identification and characterization of this and other novel chemical entities in the drug discovery and development pipeline.

References

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (n.d.). Retrieved from [Link]

  • A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed. (2006, May 15). Retrieved from [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. (n.d.). Retrieved from [Link]

  • Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - Rsc.org. (n.d.). Retrieved from [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. (n.d.). Retrieved from [Link]

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

  • Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry | Analytical Chemistry. (2000, June 24). Retrieved from [Link]

  • Interpretation of Mass Spectra - SciSpace. (n.d.). Retrieved from [Link]

  • High Performance Mass Spectrometry for Small Molecule and Protein Applications. (2009, May 1). Retrieved from [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed. (2016, April 15). Retrieved from [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • How to Interpret a Mass Spectrum? – Organic Chemistry. (n.d.). Retrieved from [Link]

  • Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]

  • The Nitrogen Rule in Mass Spectrometry - Chemistry Steps. (2025, September 27). Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 5-Cyano-2,3-dimethyl-2H-indazole

Strategic Overview & Mechanistic Rationale The 2H-indazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in kinase inhibitors and other therapeutic agents (e.g., Pazopanib)[1],[2]. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The 2H-indazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in kinase inhibitors and other therapeutic agents (e.g., Pazopanib)[1],[2]. However, the synthesis of 2-alkyl-2H-indazoles presents a notorious regiochemical challenge. Because the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, direct N-alkylation under standard basic conditions overwhelmingly favors the N1-alkylated regioisomer[3],[4].

  • Late-Stage Kinetic N2-Alkylation (Green Protocol): Leverages the inherent nucleophilicity of the pyridine-like N2 atom in the neutral indazole species, using Dimethyl Carbonate (DMC) and DABCO[5].

  • De Novo Synthesis via One-Pot Cadogan Cyclization: Constructs the indazole ring from acyclic precursors, guaranteeing 100% N2-regioselectivity by avoiding the 1H-indazole intermediate entirely[6],[7].

Causality of Regioselectivity

The choice of base and electrophile dictates the reaction pathway. Strong bases (e.g., NaH) deprotonate the indazole to form an indazolide anion, where charge localization drives electrophilic attack to the thermodynamically stable N1 position[4]. Conversely, under neutral or mildly basic conditions (e.g., DABCO), the N2 atom—which possesses an sp2 hybridized lone pair orthogonal to the π -system—acts as the primary kinetic nucleophile[8].

Regioselectivity SM 5-Cyano-3-methyl-1H-indazole (Starting Material) Anion Indazolide Anion (Strong Base: NaH) SM->Anion Deprotonation Neutral Neutral Indazole / H-Bonded (Mild Base: DABCO) SM->Neutral Catalyst Complexation N1 N1-Methyl Isomer (Thermodynamic Sink) Anion->N1 MeI (Charge Localization) N2 5-Cyano-2,3-dimethyl-2H-indazole (Target Kinetic Product) Neutral->N2 DMC (Pyridine-like N2 Attack)

Figure 1: Mechanistic divergence in indazole alkylation based on base selection.

Protocol A: Late-Stage N2-Alkylation via Green Chemistry

This protocol adapts a highly scalable, eco-friendly method utilizing Dimethyl Carbonate (DMC) as both the solvent and methylating agent, with DABCO acting as a nucleophilic catalyst[5]. The electron-withdrawing 5-cyano group increases the acidity of the N1-proton, facilitating the proton transfer step following kinetic N2 attack.

Reagents & Materials
  • Substrate: 5-Cyano-3-methyl-1H-indazole (1.0 equiv)

  • Methylating Agent: Dimethyl carbonate (DMC) (2.0 - 5.0 equiv)

  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Complexation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 5-cyano-3-methyl-1H-indazole (10.0 mmol) and DABCO (10.0 mmol) in 20 mL of anhydrous DMF. Stir at room temperature for 15 minutes.

    • Causality: This pre-incubation allows DABCO to hydrogen-bond with the N1-proton, activating the N2 lone pair without full deprotonation.

  • Electrophile Addition: Slowly add DMC (25.0 mmol) dropwise to the reaction mixture.

  • Thermal Activation: Heat the reaction system to 90–100 °C under reflux with continuous stirring for 6 to 8 hours[5].

    • Validation Checkpoint 1: Pull a 50 μ L aliquot, dilute in MeCN, and analyze via LCMS. The target 2H-indazole ( [M+H]+=172.2 ) typically elutes earlier than the N1-isomer on reverse-phase C18 columns due to its lower dipole moment. Proceed to workup when starting material consumption is >95%.

  • Precipitation & Isolation: Cool the mixture to room temperature. Slowly add 40 mL of ice-cold distilled water while stirring vigorously. A light yellow/white solid will precipitate[5].

  • Filtration: Collect the solid via vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum to yield the pure 5-cyano-2,3-dimethyl-2H-indazole.

Protocol B: De Novo Synthesis via One-Pot Condensation-Cadogan Cyclization

When the 1H-indazole precursor is unavailable or highly substituted derivatives are required, constructing the ring de novo is the most authoritative approach. This one-pot protocol utilizes the condensation of an ortho-nitroacetophenone with an amine, followed by a Cadogan reductive cyclization mediated by tri-n-butylphosphine ( PBu3​ )[6],[7].

Reagents & Materials
  • Substrate: 1-(5-Cyano-2-nitrophenyl)ethan-1-one (1.0 equiv)

  • Amine: Methylamine (2.0 equiv, 33% solution in EtOH)

  • Reducing Agent: Tri-n-butylphosphine ( PBu3​ ) (2.5 equiv)

  • Solvent: Isopropanol (i-PrOH)

Cadogan A 1-(5-Cyano-2-nitrophenyl) ethan-1-one + MeNH2 B Imine Intermediate A->B Condensation (60 °C, -H2O) C Nitroso/Nitrene Intermediate B->C PBu3 (Deoxygenation) D Target 2H-Indazole C->D Reductive Cyclization (80 °C)

Figure 2: Workflow of the One-Pot Condensation-Cadogan Reductive Cyclization.

Step-by-Step Methodology
  • Imine Condensation: Dissolve 1-(5-Cyano-2-nitrophenyl)ethan-1-one (5.0 mmol) in 25 mL of i-PrOH. Add methylamine solution (10.0 mmol). Stir the mixture at 60 °C for 2 hours[6].

    • Validation Checkpoint 2: Analyze via FTIR or 1H NMR. The disappearance of the ketone carbonyl stretch ( ∼1680 cm−1 ) and the appearance of the imine C=N stretch ( ∼1620 cm−1 ) confirms intermediate formation.

  • Reductive Deoxygenation: To the same reaction vessel, add PBu3​ (12.5 mmol) dropwise via syringe.

    • Safety Note: PBu3​ is pyrophoric. Perform this addition under an inert atmosphere[9].

    • Causality: PBu3​ acts as an oxygen acceptor, reducing the nitro group to a highly reactive nitroso/nitrene intermediate, which immediately undergoes intramolecular N-N bond formation with the imine nitrogen[10],[11].

  • Cyclization: Elevate the temperature to 80 °C and stir for 6 hours[7].

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% Ethyl Acetate in Hexanes) to separate the target compound from the tributylphosphine oxide byproduct[9].

Quantitative Route Comparison

The following table summarizes the quantitative metrics and strategic trade-offs between the two protocols to aid in route selection.

MetricProtocol A (DMC/DABCO Alkylation)Protocol B (Cadogan Cyclization)
Regioselectivity (N2:N1) ~ 85:15 to 95:5> 99:1 (Absolute)
Typical Yield 75% - 85%60% - 75%
Atom Economy High (Byproducts: CO2​ , MeOH)Low (Byproduct: PBu3​O )
Scalability Excellent (Kilogram scale viable)Moderate (Limited by PBu3​ hazards)
Primary Advantage Green reagents, simple precipitation workupNo regioisomer separation required

References

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Application

Application Note &amp; Protocol: Selective N-Methylation of 5-Cyano-1H-indazole to Yield the Kinetically Favored 2-Methyl-5-cyano-2H-indazole Isomer

Abstract The indazole scaffold is a privileged structure in medicinal chemistry, and the specific N-alkylation pattern of this heterocycle can profoundly influence its pharmacological activity.[1] Direct alkylation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, and the specific N-alkylation pattern of this heterocycle can profoundly influence its pharmacological activity.[1] Direct alkylation of the 1H-indazole core often yields a mixture of N1 and N2 regioisomers, posing significant challenges for synthesis and purification.[2][3] This document provides a detailed guide for researchers and drug development professionals on the selective N-methylation of 5-cyano-1H-indazole, a substrate bearing a key electron-withdrawing group, to preferentially form the 2-methyl-2H-indazole isomer. We will delve into the mechanistic principles governing regioselectivity and present a robust, acid-catalyzed protocol that offers high selectivity for the kinetically favored N2 product.

Introduction: The Challenge of Indazole Regioselectivity

Indazole (benzopyrazole) is an aromatic bicyclic heterocycle that exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4][5] This tautomerism is the root of the primary challenge in its functionalization; reaction with an electrophile, such as a methylating agent, can occur at either nitrogen, leading to two distinct products with potentially different biological profiles.

The N1-substituted isomer is generally the thermodynamically more stable product and is favored under conditions that allow for equilibration, such as higher temperatures or specific base-solvent combinations.[4][6] Conversely, the N2-substituted isomer is often the kinetically favored product, forming faster but potentially reverting to the N1 isomer under equilibrating conditions.[4] Achieving high regioselectivity is therefore paramount for efficient drug discovery and development, as it obviates the need for difficult chromatographic separation of isomers.[7][8]

This guide focuses on a modern, highly selective method for the N2-methylation of 5-cyano-1H-indazole, leveraging an acid-catalyzed pathway to achieve excellent yields of the desired kinetic product.

Mechanistic Principles of N1 vs. N2 Methylation

The regiochemical outcome of indazole alkylation is a delicate balance of several factors:

  • Electronic Effects: The nucleophilicity of the N1 and N2 atoms is influenced by substituents on the indazole ring. Electron-withdrawing groups (EWGs), like the 5-cyano group, can modulate the electron density at both nitrogen atoms.

  • Steric Hindrance: The N2 position is generally less sterically hindered than the N1 position, which is flanked by the benzene ring. This often contributes to the faster rate of reaction at N2.

  • Reaction Conditions: The choice of base, solvent, and methylating agent is critical.

    • Basic Conditions: Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents like THF typically deprotonate the indazole to form an anion. This system often favors the formation of the thermodynamic N1 product.[9][10]

    • Acidic Conditions: As will be detailed in our protocol, acidic conditions can be used to activate the methylating agent, allowing for a controlled, selective attack by the more nucleophilic N2 atom of the neutral indazole.[11][12]

  • Kinetic vs. Thermodynamic Control: As illustrated below, the reaction can be directed to either the kinetic or thermodynamic product. N2-alkylation is typically the result of a kinetically controlled process.

G cluster_0 Reaction Pathways Start 5-Cyano-1H-indazole Anion N2_Product 2-Methyl-5-cyano-2H-indazole (Kinetic Product) Start->N2_Product Faster Rate (k_kinetic) N1_Product 1-Methyl-5-cyano-1H-indazole (Thermodynamic Product) Start->N1_Product Slower Rate (k_thermo) Equilibrium Equilibration (e.g., Heat) N2_Product->Equilibrium Reversible Equilibrium->N1_Product Irreversible (Lower Energy) caption Fig. 1: Kinetic vs. Thermodynamic Control in Indazole Methylation.

Recommended Protocol: Acid-Catalyzed N2-Methylation

This protocol utilizes methyl 2,2,2-trichloroacetimidate as the methylating agent, activated by a catalytic amount of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). This method is highly effective for the selective N2-alkylation of a wide range of indazoles and azaindazoles.[11][12] The proposed mechanism involves protonation of the imidate, making it a potent electrophile for nucleophilic attack by the indazole's N2 atom.[13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Cyano-1H-indazole≥97%CommercialStarting material.
Methyl 2,2,2-trichloroacetimidate≥98%CommercialMethylating agent. Handle in a fume hood.
Trifluoromethanesulfonic acid (TfOH)≥99%CommercialCatalyst. Highly corrosive; handle with extreme care.
Dichloromethane (DCM)AnhydrousCommercialReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab PreparedFor quenching the reaction.
BrineSaturatedLab PreparedFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercialFor drying organic layer.
Silica Gel230-400 meshCommercialFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercialEluent for chromatography.
Experimental Workflow Diagram

G cluster_workflow N2-Methylation Experimental Workflow A 1. Dissolve 5-Cyano-1H-indazole & Methyl Trichloroacetimidate in DCM B 2. Cool to 0 °C A->B C 3. Add TfOH (catalyst) dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. NaHCO₃ soln. D->E F 6. Extract with DCM & Wash with Brine E->F G 7. Dry (Na₂SO₄), Filter & Concentrate F->G H 8. Purify via Silica Gel Chromatography G->H I 9. Characterize Product H->I caption Fig. 2: Step-by-step workflow for the acid-catalyzed N2-methylation.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-cyano-1H-indazole (1.0 equiv).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to indazole) followed by methyl 2,2,2-trichloroacetimidate (1.5 equiv). Stir until all solids are dissolved.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure 2-methyl-5-cyano-2H-indazole. The N2 isomer is typically more polar than the N1 isomer.

Expected Results & Characterization

The protocol is expected to provide the N2-methylated product with high selectivity and good yield.

ParameterExpected Value
Product 2-Methyl-5-cyano-2H-indazole
Yield 75-90%
Regioselectivity (N2:N1) >20:1
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for the N-CH₃ group (~4.2 ppm), and distinct aromatic proton shifts.
¹³C NMR (CDCl₃, 101 MHz) Distinct peaks for the N-CH₃ carbon (~40 ppm), the cyano carbon (~118 ppm), and aromatic carbons.
HRMS (ESI) Calculated m/z for C₉H₇N₃ [M+H]⁺ should match the observed value.

Note: The definitive assignment of N1 vs. N2 isomers can be achieved using 2D NMR techniques like HMBC, looking for a correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring system.[8]

Alternative Protocol: Mitsunobu Reaction

The Mitsunobu reaction is another effective method for achieving N2-alkylation of indazoles, particularly for substrates that may be sensitive to strong acids.[2] This reaction proceeds under neutral conditions.

Brief Procedure
  • To a solution of 5-cyano-1H-indazole (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and methanol (1.5 equiv) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

This method often shows a strong preference for the N2-isomer, though selectivity can be substrate-dependent.[8]

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst or methylating agent; insufficient reaction time.Use fresh TfOH and methyl 2,2,2-trichloroacetimidate. Ensure anhydrous conditions. Allow the reaction to run for a longer duration.
Poor N2:N1 Selectivity Reaction temperature too high; moisture contamination.Maintain the reaction at room temperature. Ensure all glassware is oven-dried and solvents are anhydrous.
Difficult Purification Close Rf values of isomers.Optimize the chromatography eluent system (e.g., use a DCM/Methanol or Toluene/Acetone system). Consider recrystallization.[14]

Conclusion

The selective synthesis of 2-methyl-5-cyano-2H-indazole can be achieved with high efficiency and regioselectivity. The acid-catalyzed methylation using methyl 2,2,2-trichloroacetimidate represents a robust and scalable method, providing preferential access to the kinetically favored N2 isomer. This protocol empowers medicinal chemists and researchers with a reliable tool for synthesizing specific indazole regioisomers, facilitating the exploration of structure-activity relationships in drug discovery programs.

References

  • Alam, R. & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mei, Y. & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters. Available at: [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters. Available at: [Link]

  • Clemens, J. J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme. Available at: [Link]

  • Lu, P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters. Available at: [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry. Available at: [Link]

  • Bandichhor, R. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available at: [Link]

  • Kumar, V., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]

  • Gadge, S. T., et al. (2014). N-methylation of indole and O-methylation of phenol have been developed by using MgO as a heterogeneous, inexpensive, easily available, recyclable solid base and dimethyl carbonate as a green methylating reagent. RSC Advances. Available at: [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Available at: [Link]

  • Catalan, J., et al. (1998). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available at: [Link]

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.
  • Organic Chemistry Portal. (2022). 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Gáspári, Z., et al. (2005). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. PMC. Available at: [Link]

  • Wang, H., et al. (2020). Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. RSC.org. Available at: [Link]

  • Schmermund, L., et al. (2019). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC. Available at: [Link]

  • Alam, R., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Gitlin-Domagalska, A., et al. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. Available at: [Link]

  • White, T. R., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Available at: [Link]

  • Lu, P., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • University of South Florida. (2022). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. USF Scholar Commons. Available at: [Link]

  • Alam, R., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Cyano-2,3-dimethyl-2H-indazole

Welcome to the dedicated technical support guide for the synthesis of 5-Cyano-2,3-dimethyl-2H-indazole. This resource is tailored for researchers, medicinal chemists, and process development professionals who are navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Cyano-2,3-dimethyl-2H-indazole. This resource is tailored for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies and in-depth FAQs grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of 5-Cyano-2,3-dimethyl-2H-indazole.

Q1: What are the most viable synthetic strategies for constructing 5-Cyano-2,3-dimethyl-2H-indazole?

There are two primary retrosynthetic approaches to consider, each with distinct advantages and challenges. The optimal choice depends on the availability of starting materials and the specific challenges encountered in your laboratory.

  • Strategy A: Late-Stage C5-Functionalization: This approach involves first synthesizing the 2,3-dimethyl-2H-indazole core and then introducing the cyano group at the C5 position in a later step. This is often preferred if a 5-halo-2,3-dimethyl-2H-indazole intermediate is accessible.

  • Strategy B: Early-Stage C5-Functionalization: This strategy begins with a benzene ring that already contains the requisite cyano group (e.g., a substituted 4-cyano-2-nitrotoluene derivative). The indazole ring is then constructed from this pre-functionalized precursor.

cluster_A Strategy A: Late-Stage Cyanation cluster_B Strategy B: Early-Stage Cyanation A1 2,3-dimethyl-5-halo-2H-indazole A2 5-Cyano-2,3-dimethyl-2H-indazole A1->A2 Pd-catalyzed Cyanation B1 4-Cyano-2-nitro -toluene derivative B2 5-Cyano-indazole Intermediate B1->B2 Reductive Cyclization B3 5-Cyano-2,3-dimethyl-2H-indazole B2->B3 N2 & C3 Methylation

Caption: High-level comparison of the two primary synthetic strategies.

Q2: Controlling N2-methylation is critical. How can I avoid the formation of the undesired N1-methylated regioisomer?

The regioselectivity of N-alkylation on the indazole ring is one of the most common and critical challenges in this synthesis.[1] The formation of the thermodynamically more stable 1H-indazole (N1-alkylation) versus the 2H-indazole (N2-alkylation) is highly dependent on the reaction conditions.[2]

To selectively obtain the desired 2,3-dimethyl-2H-indazole, careful selection of the base and solvent system is paramount. The general principle is that reaction conditions favoring the formation of the N1-anion, which is often sterically hindered, can lead to alkylation at the more accessible N2 position.

Key Strategies for N2-Selectivity:

  • Base and Solvent Choice: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) has been shown to favor the formation of the N1-substituted product, which can then rearrange or be selectively synthesized towards the N2 product under certain conditions.[3] Conversely, employing bases like potassium carbonate or cesium carbonate in polar aprotic solvents can also influence the N1/N2 ratio.[4]

  • Thermodynamic vs. Kinetic Control: N1-alkylation is often the kinetically favored product, while the N2-isomer can be the thermodynamically more stable product, especially with bulky substituents. Allowing the reaction to reach thermodynamic equilibrium, sometimes at a slightly elevated temperature, can favor the desired N2 isomer.

Q3: What are the definitive analytical techniques for distinguishing between N1 and N2-methylated isomers?

Unambiguous structural confirmation is essential, as simple 1H NMR may not be sufficient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is the gold standard. For the N2-methyl isomer, you will observe a correlation between the N-methyl protons and the C3 carbon of the indazole ring. For the N1-methyl isomer, a correlation would be seen between the N-methyl protons and the C7a carbon.[1]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can show through-space correlation. For the N1-isomer, an NOE may be observed between the N1-methyl protons and the H7 proton. For the N2-isomer, an NOE might be seen between the N2-methyl protons and the H3 proton (if not substituted) or the C3-methyl protons.

  • UV Derivative Spectrophotometry: N1 and N2 isomers often exhibit distinct UV absorption spectra, and their derivative spectra can be used for differentiation.[1]

Q4: What are the most common impurities to anticipate in this synthesis?

Beyond regioisomers, several other impurities can arise depending on the specific synthetic route:

  • Incomplete Cyclization Intermediates: Hydrazones are common intermediates in many indazole syntheses and can persist as impurities if the cyclization step is not driven to completion.[3][5]

  • Hydrolysis Products: The cyano group can be susceptible to hydrolysis back to a carboxylic acid or amide under harsh acidic or basic conditions, particularly during workup or purification.[1]

  • Starting Materials: Unreacted starting materials can carry through the synthetic sequence.

  • Dimers or Oligomers: Under certain conditions, especially at elevated temperatures, dimerization side reactions can occur.[5]

Section 2: Troubleshooting Guide

This section is formatted to directly address specific problems you might encounter during your experiments.

Problem: Consistently Low Yield in the Indazole Ring Formation Step

Question: My cyclization reaction to form the indazole core (e.g., from a 2-halobenzonitrile derivative) is sluggish and provides a low yield of the desired product. What factors should I investigate?

Causality & Solution: Low yields in cyclization reactions often stem from suboptimal reaction kinetics, catalyst inefficiency, or competing side reactions.

Troubleshooting Workflow:

Start Low Yield in Cyclization Step Check_SM Verify Starting Material Purity & Reagent Quality (Anhydrous Solvent, Fresh Base/Catalyst) Start->Check_SM Check_Temp Optimize Reaction Temperature Check_SM->Check_Temp If purity is confirmed Check_Cat Screen Different Catalysts/Ligands (e.g., Cu(I) vs. Pd(0)) Check_Temp->Check_Cat If no improvement Check_Time Extend Reaction Time & Monitor by TLC/LC-MS Check_Cat->Check_Time If still low yield Resolution Yield Improved Check_Time->Resolution If reaction goes to completion No_Resolution Consider Alternative Synthetic Route Check_Time->No_Resolution If reaction stalls

Caption: A decision tree for troubleshooting an inefficient cyclization step.

Detailed Optimization Steps:

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts or cause decomposition.[6] Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance for your specific substrate.

  • Catalyst System: For Ullmann-type or palladium-catalyzed cyclizations, the choice of catalyst, ligand, and base is crucial.

    • Copper-Catalyzed Systems: If using a copper catalyst, ensure the copper source is appropriate. For instance, CuCl might introduce unwanted side reactions like chlorination compared to other sources.[7]

    • Palladium-Catalyzed Systems: The choice of phosphine ligand can dramatically impact the reaction outcome. Consider screening a panel of ligands (e.g., t-Bu3PHBF4) to find one that promotes efficient cyclization.[8]

  • Solvent: Ensure your solvent is anhydrous and appropriate for the reaction. Polar aprotic solvents like DMSO or DMF are common, but their ability to dissolve all reactants is key for a homogeneous reaction.[6][7]

  • Reaction Monitoring: Actively monitor the reaction by TLC or LC-MS. An incomplete reaction will show residual starting material and potentially a build-up of intermediates like hydrazones.[3] If the reaction stalls, extending the reaction time or a fresh addition of catalyst may be necessary.

Problem: Poor Regioselectivity During N-Methylation

Question: I am obtaining a difficult-to-separate mixture of N1-methyl and N2-methyl indazoles. How can I improve the selectivity for the desired N2-isomer?

Causality & Solution: As discussed in the FAQ, N-alkylation regioselectivity is a classic challenge in indazole chemistry. The outcome is a delicate balance of electronics, sterics, and the specific nature of the base-solvent combination. Here is a data-driven approach to optimization.

Table 1: Recommended Conditions for Improving N2-Methylation Selectivity

Base Solvent Temperature Rationale & Expected Outcome Reference
Potassium tert-butoxide (t-BuOK)Toluene / DMF60 °CA strong, sterically hindered base can favor deprotonation at the less hindered N1 position, with subsequent methylation potentially occurring at N2.[4]
Sodium Hydride (NaH)DMF / THFRoom Temp to 50 °CA strong, non-nucleophilic base that irreversibly deprotonates the indazole. The resulting anion's reactivity often favors N2 alkylation.[3]
Cesium Carbonate (Cs2CO3)DMSO120 °COften used in palladium-catalyzed reactions; can favor N2 functionalization through template effects with the metal center.[8]
Sodium Methoxide (CH3ONa)MethanolRefluxCan be effective, especially in reductive amination contexts that lead to methylation.[4]

Experimental Protocol: Test for Optimal N2-Methylation

  • Setup: In parallel reaction vessels, dissolve your 5-cyano-3-methyl-1H-indazole intermediate (1.0 equiv) in the chosen anhydrous solvent (see Table 1).

  • Deprotonation: Add the selected base (1.1 - 1.5 equiv) portion-wise at 0 °C and allow the mixture to stir for 30-60 minutes at room temperature.

  • Alkylation: Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to the target temperature and stir until completion, monitoring by LC-MS to determine the N1:N2 ratio.

  • Workup & Analysis: Quench the reaction carefully, perform an appropriate extraction, and analyze the crude product ratio by 1H NMR or LC-MS before purification.

References

  • Common side reactions in the synthesis of indazole-3-carboxamides. - Benchchem.
  • how to avoid side product formation in 1H-indazole synthesis - Benchchem.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • Technical Support Center: Optimization of 2H-Indazole Synthesis - Benchchem.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI.
  • Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide | The Journal of Organic Chemistry - ACS Publications.
  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - Frontiers.
  • 2H-Indazole synthesis - Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Purification of 2,3-Dimethyl-Indazole Isomers

Welcome to the Technical Support Center for the purification of 2,3-dimethyl-indazole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2,3-dimethyl-indazole isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of separating the N-1 and N-2 methylated isomers of 2,3-dimethyl-indazole. The synthesis of these compounds frequently yields a mixture, and achieving high purity of the desired isomer is critical for subsequent applications, including drug development and pharmacological studies.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Understanding the Challenge: The 1H- and 2H-Isomers

The core issue in purifying 2,3-dimethyl-indazoles lies in the similar physicochemical properties of the two primary constitutional isomers: 2,3-dimethyl-1H-indazole and 2,3-dimethyl-2H-indazole. These isomers have the same molecular weight and elemental composition, but differ in the position of one methyl group on the nitrogen atoms of the pyrazole ring. This seemingly small difference has significant implications for their stability, polarity, and, consequently, their behavior during purification. Generally, the 1H-indazole tautomer is considered the more thermodynamically stable form.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the purification of 2,3-dimethyl-indazole isomers.

Q1: How can I confirm that my product is a mixture of the 1H and 2H isomers?

Answer: The most definitive method for identifying and quantifying the isomer ratio in your mixture is Nuclear Magnetic Resonance (NMR) spectroscopy .[3] Both ¹H and ¹³C NMR spectra will show distinct signals for each isomer.

  • Expert Insight: The chemical environment of the protons and carbons in the indazole core is sensitive to the position of the N-methyl group. Look for duplicate sets of signals corresponding to the aromatic protons and the methyl groups. The integration of the distinct methyl signals in the ¹H NMR spectrum can provide a quantitative ratio of the two isomers. For instance, the chemical shifts of the protons on the benzene ring and the N-methyl group will be different for the 1H- and 2H-isomers.

Isomer Key Spectroscopic Differences
1H-Isomer Generally, the more thermodynamically stable isomer.[1]
2H-Isomer Exhibits a larger dipole moment compared to its 1H counterpart.[1]

For a more detailed breakdown of expected NMR shifts, please refer to the Data Interpretation section below.

Q2: What are the primary methods for separating the 2,3-dimethyl-indazole isomers?

Answer: The two most effective and commonly used techniques are column chromatography and recrystallization . The choice between them depends on the scale of your experiment, the required purity, and the specific properties of any other substituents on the indazole ring. For more challenging separations, Supercritical Fluid Chromatography (SFC) is a powerful alternative.

Purification Workflow Overview

Purification Workflow cluster_start Starting Material cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization cluster_sfc Advanced Technique cluster_outcome Final Product & Analysis Start Crude Mixture of 1H and 2H Isomers Analysis NMR Analysis to Determine Isomer Ratio Start->Analysis Purification Select Purification Method Analysis->Purification CC Normal Phase Silica Gel (e.g., Hexane/EtOAc) Purification->CC Good for a wide range of polarities and scales. Recryst Single or Mixed-Solvent System (e.g., Ethanol/Water) Purification->Recryst Ideal for crystalline solids and scalable processes. SFC Supercritical Fluid Chromatography (SFC) Purification->SFC For difficult separations or 'green' chemistry approaches. Fractions Collect Fractions CC->Fractions Recryst->Fractions SFC->Fractions Final_Analysis NMR of Fractions to Confirm Purity Fractions->Final_Analysis Product_1H Pure 1H-Isomer Final_Analysis->Product_1H Product_2H Pure 2H-Isomer Final_Analysis->Product_2H Chromatography Troubleshooting cluster_solutions Potential Solutions cluster_details Implementation Details Problem Poor Isomer Separation (Co-elution) Solution1 Optimize Mobile Phase Problem->Solution1 Solution2 Reduce Flow Rate Problem->Solution2 Solution3 Check Column Loading Problem->Solution3 Solution4 Consider Alternative Systems Problem->Solution4 Detail1 Use a shallower gradient (e.g., 0-20% EtOAc over a larger volume). Or, run isocratically with a low percentage of the polar solvent. Solution1->Detail1 Detail2 Slower flow allows for better equilibration between the mobile and stationary phases, increasing theoretical plates and improving resolution. Solution2->Detail2 Detail3 Overloading the column is a common cause of poor separation. Use a smaller amount of crude material relative to the column size. Solution3->Detail3 Detail4 If hexane/EtOAc fails, try dichloromethane/methanol for a different selectivity. Supercritical Fluid Chromatography (SFC) is highly effective for isomer separation. [16] Solution4->Detail4

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Cyanoindazole Methylation

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the methylation of 5-cyanoindazole. This resource is designed for researchers, medicinal chemists, and process development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the methylation of 5-cyanoindazole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole functionalization. The regioselective methylation of the indazole scaffold is a common challenge, often yielding a mixture of N1 and N2 isomers, which can complicate synthesis and purification efforts.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for predictable, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the N1 vs. N2 regioselectivity so critical in 5-cyanoindazole methylation?

A: The indazole scaffold is a privileged pharmacophore found in numerous therapeutic drugs.[1] The specific nitrogen atom on the indazole ring that bears the alkyl substituent profoundly influences the molecule's three-dimensional shape, hydrogen bonding capability, and overall physicochemical properties. Consequently, the N1 and N2 regioisomers of a methylated 5-cyanoindazole can exhibit vastly different pharmacological activities, metabolic stabilities, and toxicity profiles.[3] Achieving high regioselectivity is paramount as it:

  • Ensures the synthesis of the desired bioactive isomer.

  • Avoids the need for challenging and often costly chromatographic separation of isomers.[4]

  • Improves overall process yield and efficiency, which is crucial for drug development and manufacturing.[1][5]

Q2: What are the primary factors that determine whether methylation occurs at the N1 or N2 position?

A: The regiochemical outcome of indazole alkylation is governed by a delicate balance between kinetic and thermodynamic control.[6] The key factors are:

  • Thermodynamic Stability: The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[5][7][8] Therefore, reaction conditions that allow for equilibration (e.g., higher temperatures, longer reaction times) tend to favor the formation of the more stable N1-alkylated product.[8][9][10][11]

  • Kinetic Accessibility: The N2 lone pair is often considered more kinetically accessible for neutral indazoles, potentially leading to the N2-isomer as the initial, kinetically favored product under certain conditions.[8][12]

  • Reaction Conditions: The choice of base, solvent, methylating agent, and temperature has a profound impact. For instance, strong bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) typically favor N1 alkylation.[1][5][7]

  • Substituent Effects: The electronic and steric properties of substituents on the indazole ring can influence the nucleophilicity of the nitrogen atoms. While the 5-cyano group is electron-withdrawing, its position is less likely to exert a strong steric directing effect compared to substituents at the C3 or C7 positions.[5][7]

Q3: Which analytical techniques are best for monitoring the reaction and differentiating the N1 and N2 isomers?

A: A combination of techniques is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): An excellent initial method to monitor reaction progress. You will typically see the consumption of the starting material and the appearance of two new spots corresponding to the N1 and N2 isomers. The relative intensity of the spots can give a qualitative idea of the isomer ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion and the N1:N2 ratio. Both isomers will have the same mass, but they will typically have different retention times on a reverse-phase column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural confirmation. 1H and 13C NMR spectra show distinct chemical shifts for the protons and carbons of the N1 and N2 isomers, particularly for the N-methyl group and the protons on the indazole ring.[13] Techniques like HMBC can be used to unambiguously assign the structure by observing correlations between the N-methyl protons and the carbons of the indazole core (e.g., C3 and C7a).[5]

Troubleshooting Guide

This section addresses specific experimental challenges in a Q&A format. Use the accompanying workflow diagram to guide your decision-making process.

Troubleshooting Workflow: Selecting Conditions for Regioselective Methylation

This diagram outlines the decision-making process for optimizing your reaction based on the desired regioisomer.

G start Desired Product? n1_path N1-Methyl Isomer (Thermodynamic Product) start->n1_path  Thermodynamically  Stable Product n2_path N2-Methyl Isomer (Kinetic Product) start->n2_path  Kinetically  Favored Product n1_base Base Selection: Strong, non-nucleophilic bases (e.g., NaH, K2CO3, Cs2CO3) n1_path->n1_base n2_reagent Reagent/Catalyst System: - Mitsunobu Conditions (DIAD/PPh3) - Brønsted Acid Catalysis - Specific Methylating Agents (e.g., Methyl Trichloroacetimidate) n2_path->n2_reagent n1_solvent Solvent Choice: Aprotic polar solvents (e.g., THF, DMF) n1_base->n1_solvent n1_temp Conditions: Elevated Temperature (e.g., RT to 90°C) Allow for equilibration n1_solvent->n1_temp n1_outcome Expected Outcome: High N1-selectivity n1_temp->n1_outcome n2_solvent Solvent Choice: Often chlorinated solvents (TCE, DCM) or THF for Mitsunobu n2_reagent->n2_solvent n2_temp Conditions: Low Temperature (e.g., 0°C to RT) Prevent equilibration n2_solvent->n2_temp n2_outcome Expected Outcome: Improved N2-selectivity n2_temp->n2_outcome

Caption: Decision workflow for N1 vs. N2 selective methylation.

Q4: My reaction yields a 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-methyl-5-cyanoindazole?

A: A poor N1:N2 ratio suggests the reaction conditions do not sufficiently favor the thermodynamically more stable N1 product. To enhance N1 selectivity, you should employ conditions that promote the formation of the indazole anion and allow the system to reach thermodynamic equilibrium.[6][7]

Recommendations:

  • Choice of Base and Solvent: The combination of sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for promoting N1-alkylation.[1][5][7] Cesium carbonate (Cs2CO3) can also be highly effective, sometimes offering superior selectivity due to cation chelation effects, especially if other coordinating groups are present on the substrate.[2][14]

  • Temperature and Reaction Time: Increase the reaction temperature (e.g., from 0°C or room temperature to 60-90°C) and allow for a longer reaction time.[2] Heating provides the energy needed to overcome the activation barrier for the reverse reaction of the kinetically formed N2-isomer, allowing the system to equilibrate to the more stable N1-isomer.[9][10]

  • Methylating Agent: Use a standard methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[6]

Q5: I need to synthesize the N2-methyl-5-cyanoindazole isomer. What conditions should I explore?

A: Favoring the N2-isomer requires circumventing the thermodynamic preference for the N1 position. This is typically achieved through kinetically controlled conditions or by using specific reagents that direct the reaction to N2.[8][15]

Recommendations:

  • Kinetic Control: Run the reaction at low temperatures (e.g., 0°C or below) to prevent the equilibration to the N1 product.[11] This approach traps the kinetically favored product.

  • Acid-Catalyzed Methods: Recent literature has shown that metal-free, Brønsted acid-catalyzed alkylation can provide excellent N2-selectivity.[3] Using a methylating agent like methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) can strongly favor N2 attack.[16][17] This is because the reaction proceeds through a different mechanism where the N2-indazole nitrogen acts as the nucleophile.[17]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD or DEAD) often shows a preference for the formation of the N2-isomer with indazoles.[5][15] This provides a reliable, albeit less atom-economical, alternative.

Q6: My reaction has stalled, showing low conversion of the 5-cyanoindazole starting material. What are the likely causes?

A: Low conversion can be attributed to several factors related to reagent activity and reaction setup.

Troubleshooting Steps:

  • Base Inactivity: If using a solid base like NaH or K₂CO₃, ensure it has not been deactivated by atmospheric moisture. Use freshly opened or properly stored base. For NaH, ensure the mineral oil has been washed away with a dry solvent (e.g., hexane) if required by your procedure.

  • Solvent Purity: Ensure you are using anhydrous solvents. Trace amounts of water will quench the base (especially NaH) and hydrolyze the indazole anion, preventing methylation.

  • Insufficient Base: Use an adequate amount of base. For NaH, typically 1.1-1.5 equivalents are used to ensure complete deprotonation of the indazole.

  • Temperature: If the reaction is being run at a very low temperature, the activation energy barrier may not be overcome. Consider a modest increase in temperature after the initial addition of reagents.

  • Methylating Agent Degradation: Ensure your methylating agent (e.g., methyl iodide) has not degraded. Store it properly, protected from light.

Q7: I am having difficulty separating the N1 and N2 isomers by column chromatography. Do you have any tips?

A: The N1 and N2 isomers of methylated indazoles can be challenging to separate due to their similar polarities.

Purification Strategies:

  • Optimize Your Solvent System: The key is to find a solvent system (eluent) that maximizes the difference in retention factor (ΔRf) on the TLC plate.

    • Start with a standard system like Hexane/Ethyl Acetate.

    • Systematically vary the polarity. Sometimes, adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane can improve separation.

  • Use a High-Performance Column: Utilize high-quality silica gel with a small, uniform particle size for better resolution.

  • Consider a Different Stationary Phase: If silica gel fails, consider using alumina or a reverse-phase (C18) column, which separates compounds based on different physicochemical properties.

  • Re-optimize the Reaction: The most effective solution is often to improve the regioselectivity of the reaction itself to minimize the amount of the undesired isomer, simplifying purification.

Experimental Protocols & Data

Table 1: Summary of Common Conditions for Indazole Methylation
Desired Product Base Solvent Methylating Agent Temperature Typical Outcome Control Type Reference
N1-Isomer NaHTHFCH₃IRT to 60°CHigh N1 selectivity (>95:5)Thermodynamic[1][6][7]
N1-Isomer Cs₂CO₃DMFCH₃I / (CH₃)₂SO₄90°CExcellent N1 selectivity (>90%)Thermodynamic[2]
N2-Isomer - (Catalyst)DCM / TCEMethyl Trichloroacetimidate0°C to RTHigh N2 selectivityKinetic/Catalytic[3][16]
N2-Isomer PPh₃ / DIADTHFMethanol0°C to RTGood N2 selectivityMechanistic[5][15]
Protocol 1: N1-Selective Methylation of 5-Cyanoindazole (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.[6][7]

Materials:

  • 5-cyano-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-cyano-1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Cool the resulting suspension back to 0°C.

  • Add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-methyl-5-cyanoindazole.

Protocol 2: N2-Selective Methylation of 5-Cyanoindazole (Acid-Catalyzed)

This protocol employs Brønsted acid catalysis to favor the kinetically accessible N2 position.[3][16][17]

Materials:

  • 5-cyano-1H-indazole

  • Methyl 2,2,2-trichloroacetimidate

  • Anhydrous Dichloromethane (DCM) or Trichloroethylene (TCE)

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-cyano-1H-indazole (1.0 equiv) and methyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add TfOH (0.1 equiv) dropwise.

  • Stir the mixture at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to isolate the N2-methyl-5-cyanoindazole.

References
  • Flanagan, D. et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • University College Cork. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ACS Publications. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. [Link]

  • ResearchGate. (2026). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. [Link]

  • PMC. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Chemistry LibreTexts. (2021). 3.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • RSC Publishing. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • PMC - NIH. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • ResearchGate. (n.d.). (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Cyano-2,3-dimethyl-2H-indazole

Welcome to the Application Scientist Support Portal. The preparation of 2-alkyl-2H-indazoles, such as 5-Cyano-2,3-dimethyl-2H-indazole , presents a classic challenge in heterocyclic chemistry: overcoming the inherent the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The preparation of 2-alkyl-2H-indazoles, such as 5-Cyano-2,3-dimethyl-2H-indazole , presents a classic challenge in heterocyclic chemistry: overcoming the inherent thermodynamic preference for the 1H-indazole tautomer[1].

When researchers attempt to methylate 3-methyl-1H-indazole-5-carbonitrile, they frequently encounter complex mixtures of N1-alkylated byproducts, N2-alkylated target molecules, and over-alkylated indazolium salts[2]. This guide bypasses generic advice, diving directly into the mechanistic causality of byproduct formation and providing self-validating, kinetically controlled protocols to ensure high-purity 2H-indazole yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting a 1:1 mixture of N1 and N2 methylated isomers when using Methyl Iodide (MeI) and Potassium Carbonate?

The Causality: This is a fundamental issue of thermodynamic versus kinetic control. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer[1]. Under basic conditions (e.g., K₂CO₃, NaH, or KOH), the indazole is deprotonated to form an indazolide anion. Alkylation of this highly reactive, delocalized anion is unselective. It yields a mixture of the thermodynamically favored N1-alkylated byproduct (1,3-dimethyl-1H-indazole-5-carbonitrile) and the kinetically favored N2-product[2].

The Solution: To resolve this, you must abandon basic conditions. Switch to neutral or mildly acidic conditions using specialized methylating agents that target the neutral indazole species.

Q2: How can I completely suppress the formation of the N1-methyl byproduct?

The Causality: You must exploit the kinetic accessibility of the N2 lone pair. Research demonstrates that in a neutral indazole, the N2 lone pair is kinetically more accessible than the N1 lone pair[2]. The Solution: By utilizing Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Methyl 2,2,2-trichloroacetimidate in non-polar or moderately polar aprotic solvents (like Ethyl Acetate or Dichloromethane), you alkylate the neutral indazole directly[3],[4]. This bypasses the indazolide anion intermediate entirely, yielding >85% regioselectivity for the 2H-indazole[4].

Q3: I switched to Meerwein's salt, but I am now seeing a highly polar byproduct that stays at the baseline on my TLC. What is this?

The Causality: That baseline spot is the dimethylated byproduct: 5-cyano-1,2,3-trimethyl-1H-indazol-2-ium tetrafluoroborate. This over-alkylation occurs if the reaction time is extended beyond the kinetic window (typically 5 hours) or if a large excess of the methylating agent is used[4]. The Solution: Ensure strict stoichiometric control (1.3 equivalents maximum) and monitor the reaction closely. Quench promptly with saturated aqueous NaHCO₃ at 0°C to destroy the excess alkylating agent before over-alkylation can occur.

Q4: My cyano group (-CN) is converting into a primary amide during the workup. How do I prevent this?

The Causality: The cyano group at the 5-position is strongly electron-withdrawing and susceptible to partial hydrolysis if exposed to strong aqueous acids or bases during workup, especially at elevated temperatures. The Solution: If you are using acidic methylating conditions, ensure your workup is strictly buffered (pH 7–8) using cold bicarbonate solutions. Avoid prolonged exposure to aqueous NaOH or HCl during the extraction phase.

Part 2: Pathway & Workflow Visualizations

To understand the divergence of these byproducts, review the mechanistic pathway below. Basic conditions force the reaction through an anionic intermediate, while kinetic conditions maintain the neutral species.

G SM 3-Methyl-1H-indazole-5-carbonitrile (Tautomeric Mixture) Cond1 Basic Conditions (e.g., NaH, MeI) SM->Cond1 Deprotonation Cond2 Kinetic Conditions (e.g., Me3OBF4) SM->Cond2 Neutral/Mild Acid Prod1 1,3-Dimethyl-1H-indazole-5-carbonitrile (Thermodynamic N1 Product) Cond1->Prod1 Major Pathway Prod2 5-Cyano-2,3-dimethyl-2H-indazole (Kinetic N2 Product) Cond1->Prod2 Minor Pathway Prod3 Dimethylated Indazolium Salt (Over-alkylation) Cond1->Prod3 Excess MeI Cond2->Prod2 Highly Regioselective

Mechanistic divergence of indazole methylation under basic versus kinetic conditions.

Part 3: Quantitative Reagent Comparison

The choice of methylating agent directly dictates the byproduct profile. The data below summarizes expected yields based on established literature for indazole methylation[3],[4].

Methylating AgentReaction ConditionsYield: N2 Target (2H-Indazole)Yield: N1 Byproduct (1H-Indazole)Dimethylated Byproduct
Methyl Iodide (MeI) K₂CO₃, DMF, 25°C, 5h~45%~45%~10%
Methyl Iodide (MeI) Neat, 100°C, 15h<5%Trace>90% (Major)
Methyl 2,2,2-trichloroacetimidate CH₂Cl₂, 25°C, 16h75 - 97% <5%None
Trimethyloxonium tetrafluoroborate EtOAc, 25°C, 5h86 - 96% <5%Trace (if quenched early)

Part 4: Standard Operating Procedure (SOP)

The following self-validating protocol utilizes Meerwein's salt to kinetically trap the N2-isomer, effectively eliminating the N1-byproduct[4].

Step-by-Step Methodology: Kinetically Controlled Methylation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Dissolve 1.0 mmol of 3-methyl-1H-indazole-5-carbonitrile in 3.0 mL of anhydrous Ethyl Acetate (EtOAc). Self-Validation Check: Ensure complete dissolution; a suspension will lead to uneven reaction kinetics and localized over-alkylation.

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Add 1.3 mmol of Trimethyloxonium tetrafluoroborate (Me₃OBF₄) in one single portion.

  • Kinetic Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for exactly 5 hours . Critical Step: Do not leave this reaction overnight. Extended times drive the formation of the dimethylated indazolium salt.

  • Quench: Cool the reaction mixture back to 0°C. Slowly add 5.0 mL of saturated aqueous NaHCO₃. Causality: The mild base neutralizes any remaining Meerwein's salt and prevents the acidic hydrolysis of the 5-cyano group.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to isolate pure 5-Cyano-2,3-dimethyl-2H-indazole.

Workflow Step1 1. Substrate Dissolution (Anhydrous EtOAc, 0°C) Step2 2. Reagent Addition (Me3OBF4, 1.3 eq) Step1->Step2 Step3 3. Kinetic Reaction (25°C, 5 hours max) Step2->Step3 Step4 4. Bicarbonate Quench (Sat. NaHCO3, 0°C) Step3->Step4 Prevents over-alkylation Step5 5. Organic Extraction (EtOAc / Brine wash) Step4->Step5 Protects -CN group Step6 6. Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Optimized experimental workflow for the regioselective synthesis of 2H-indazoles.

References

  • Cheung, C. R., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, ACS Publications, 2003.[Link]

  • "Regioselective methylation of indazoles using methyl 2,2,2-trichloroacetimidate." Tetrahedron Letters, Elsevier, 2013.[Link]

  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, PMC - National Institutes of Health, 2022.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reference standards for 5-Cyano-2,3-dimethyl-2H-indazole quantification

Analytical Comparison Guide: 5-Cyano-2,3-dimethyl-2H-indazole Reference Standards in Neurotherapeutic Development Executive Brief: The Analytical Imperative In the development of novel neurotherapeutics, particularly Pos...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: 5-Cyano-2,3-dimethyl-2H-indazole Reference Standards in Neurotherapeutic Development

Executive Brief: The Analytical Imperative

In the development of novel neurotherapeutics, particularly Positive Allosteric Modulators (PAMs) targeting the Muscarinic Acetylcholine Receptor 4 (M4), structural optimization is critical for overcoming Central Nervous System (CNS) penetration barriers. Recent medicinal chemistry efforts have successfully replaced legacy 3,4-dimethylpyridazine cores with the superior 2,3-dimethyl-2H-indazole-5-carboxamide scaffold to dramatically improve Drug Metabolism and Pharmacokinetics (DMPK) profiles[1],[2].

As a consequence of this shift, 5-Cyano-2,3-dimethyl-2H-indazole (CAS: 1234616-59-1) has emerged as an indispensable reference standard. During Active Pharmaceutical Ingredient (API) synthesis, this cyano intermediate is hydrolyzed or directly converted into the active 5-carboxamide pharmacophore. Accurately quantifying the residual 5-cyano precursor is a Critical Quality Attribute (CQA) for API release, requiring highly specific, self-validating analytical methodologies.

Mechanistic Context: M4 Receptor Modulation

To understand the analytical requirements of this reference standard, one must understand its downstream application. M4 PAMs derived from the 2,3-dimethyl-2H-indazole core do not activate the receptor directly; instead, they bind to an allosteric site, potentiating the affinity and efficacy of the endogenous orthosteric agonist, acetylcholine (ACh). This dual-binding mechanism selectively downregulates cAMP production via Gαi protein signaling, providing targeted antipsychotic efficacy without the severe adverse effects associated with non-selective muscarinic therapies[3].

M4_PAM_Pathway ACh Acetylcholine (Orthosteric Agonist) M4R M4 Muscarinic Receptor ACh->M4R Binds Orthosteric Site PAM 2,3-Dimethyl-2H-indazole API (M4 PAM) PAM->M4R Binds Allosteric Site Gi Gαi Protein Activation M4R->Gi Signal Transduction cAMP cAMP Downregulation Gi->cAMP Inhibits Adenylate Cyclase CNS Antipsychotic Efficacy cAMP->CNS Modulates Neural Circuitry

Figure 1: Allosteric modulation of the M4 receptor by 2,3-dimethyl-2H-indazole derivatives.

Comparative Performance of M4 PAM Precursor Standards

When validating an analytical method for M4 PAMs, it is essential to compare the chromatographic behavior of the 5-Cyano-2,3-dimethyl-2H-indazole standard against alternative scaffold precursors historically used in this drug class[2]. The structural differences dictate the sample preparation and chromatographic conditions required for accurate quantification.

Reference Standard (Core Precursor)Monoisotopic MassHPLC Retention Behavior (RP-C18)*UV λ_maxSynthetic Utility & DMPK Impact
5-Cyano-2,3-dimethyl-2H-indazole 171.08 DaModerate-Late (High lipophilicity)~254 nmPrecursor to modern indazole M4 PAMs; Improved CNS penetration[1].
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile 158.06 DaEarly-Moderate (Higher polarity)~270 nmPrecursor to benzotriazole M4 PAMs; Alternative core replacement[2].
5-Cyano-3,4-dimethylpyridazine 133.06 DaVery Early (High aqueous solubility)~245 nmPrecursor to legacy pyridazine M4 PAMs; Suboptimal DMPK profiles[1].

*Note: Relative retention on a standard C18 gradient (Water/Acetonitrile + 0.1% Formic Acid).

Self-Validating Experimental Protocol: HPLC-UV/MS Quantification

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system—meaning the workflow inherently flags its own failures before generating false data. The following methodology is designed to accurately quantify residual 5-Cyano-2,3-dimethyl-2H-indazole in a matrix of 2,3-dimethyl-2H-indazole-5-carboxamide API.

Step 1: Standard and Sample Preparation

  • Action : Dissolve 1.0 mg of the 5-Cyano-2,3-dimethyl-2H-indazole reference standard in 1.0 mL of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid. Prepare a 5-point calibration curve (1–100 µg/mL). Prepare the API sample at 1.0 mg/mL in the exact same diluent.

  • Causality : The 2,3-dimethyl-2H-indazole core is highly lipophilic. Utilizing 50% Acetonitrile prevents standard precipitation. The inclusion of 0.1% formic acid ensures the indazole nitrogens remain partially protonated, matching the starting mobile phase conditions and preventing solvent-shock peak distortion at the column head.

Step 2: Chromatographic Separation (RP-HPLC)

  • Action : Inject 5 µL onto a sub-2µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a linear gradient from 5% B to 95% B over 8 minutes (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

  • Causality : The gradient ensures that the more polar 5-carboxamide API elutes earlier, while the unreacted, lipophilic 5-cyano precursor (logP ~2.5) is retained longer. The acidic mobile phase suppresses secondary interactions with unendcapped silanols on the stationary phase, ensuring sharp, symmetrical peaks ( Tf​≤1.2 ).

Step 3: Dual Orthogonal Detection (UV & MS)

  • Action : Monitor UV absorbance at 254 nm and configure the mass spectrometer in ESI+ mode to monitor m/z 172.2[M+H]⁺.

  • Causality : UV detection at 254 nm captures the extended π-conjugation of the cyano-indazole system, providing robust, concentration-proportional quantification. Mass spectrometry provides orthogonal validation; monitoring m/z 172.2 ensures that the integrated UV peak is structurally confirmed and free from co-eluting isobaric process impurities.

Step 4: System Suitability and Self-Validation

  • Action : The sequence software must be programmed to automatically verify that the chromatographic resolution ( Rs​ ) between the 5-cyano precursor and the 5-carboxamide API is ≥2.0 . The calibration curve must yield an R2≥0.999 .

  • Causality : This establishes a self-validating loop. If Rs​<2.0 , peak integration is compromised by overlap, which triggers an automated halt and column-wash protocol, preventing the reporting of false quantitative data.

HPLC_Workflow Prep Sample Preparation (MeCN:H₂O + 0.1% FA) Column UHPLC Separation (C18 Column, Gradient) Prep->Column 5 µL Injection UV UV Detection (λ = 254 nm) Column->UV Elution Flow MS ESI+ MS Detection (m/z 172.2 [M+H]⁺) Column->MS Split Flow Quant Peak Integration & Self-Validation (Rs ≥ 2.0) UV->Quant Concentration Data MS->Quant Purity Confirmation

Figure 2: Self-validating HPLC-UV/MS workflow for 5-cyano-indazole quantification.

Conclusion

The transition toward 2,3-dimethyl-2H-indazole-based M4 PAMs represents a significant leap in neuropharmacology[1],[2]. However, the efficacy and safety of these therapeutics rely heavily on rigorous analytical control during synthesis. By utilizing 5-Cyano-2,3-dimethyl-2H-indazole as a high-purity reference standard within a self-validating HPLC-UV/MS framework, analytical scientists can ensure complete conversion of the cyano intermediate, safeguarding the structural integrity and DMPK profile of the final API.

References

  • Title: Discovery of a novel 2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxamide M4 positive allosteric modulator (PAM) chemotype. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. Source: ResearchGate URL: [Link]

Sources

Comparative

Unmasking Indazole Isomers: A Mass Spectrometry Comparison Guide for 1H- and 2H-Regioisomers

For researchers and forensic toxicologists, the precise structural elucidation of heterocyclic compounds is a critical analytical hurdle. Indazole and its derivatives are highly privileged scaffolds in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and forensic toxicologists, the precise structural elucidation of heterocyclic compounds is a critical analytical hurdle. Indazole and its derivatives are highly privileged scaffolds in medicinal chemistry and drug discovery. However, they present a unique challenge: they exist primarily in two tautomeric forms, 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically more stable and predominates in solution, synthetic routes (such as the clandestine synthesis of synthetic cannabinoids) frequently yield mixtures of N-1 and N-2 substituted regioisomers[1].

Because these isomers possess identical molecular weights and highly similar physicochemical properties, chromatographic resolution alone is often insufficient. This guide provides an objective, data-driven comparison of 1H- and 2H-indazole isomers, focusing on their differentiation through Mass Spectrometry (MS) fragmentation patterns.

Mechanistic Grounding: The Causality of Fragmentation

To understand how to differentiate these isomers, we must first examine the causality behind their behavior in a mass spectrometer. The position of the alkyl or aryl substituent (N-1 vs. N-2) fundamentally alters the electron density and the stability of the intermediate radical cations generated during Electron Ionization (EI) or Electrospray Ionization (ESI) [1, 2].

  • 1H-Indazole Derivatives (N-1 Substituted): The benzenoid nature of the 1H-indazole core provides high resonance stability. Under collisional dissociation or EI (70 eV), fragmentation typically involves the sequential loss of the N-1 substituent and any C-3 functional groups (e.g., carboxamides). This predictable cleavage reliably generates a highly stable, diagnostic indazole core fragment (often observed at m/z 145 for unsubstituted cores) [1, 3].

  • 2H-Indazole Derivatives (N-2 Substituted): The 2H-isomer adopts a more quinonoid-like electronic structure. The localization of the substituent at the N-2 position disrupts the formation of the standard m/z 145 core ion. Instead, fragmentation pathways favor the direct loss of the N-2 substituent or alternative cleavages of the C-3 group, resulting in a distinct absence of the m/z 145 peak and the appearance of unique, alternative fragment ions [1].

Comparative Data: Fragmentation Signatures

The most robust data for this comparison comes from the analysis of indazole-3-carboxamide synthetic cannabinoids, where 2-alkyl-2H-indazole regioisomers frequently appear as manufacturing impurities alongside the intended 1-alkyl-1H-indazole products [1].

Table 1: General MS/MS Characteristics of Indazole Isomers
Analytical Feature1-Alkyl-1H-Indazoles (Target Drugs)2-Alkyl-2H-Indazoles (Impurities)Mechanistic Rationale
Thermodynamic Stability High (Benzenoid form)Lower (Quinonoid form)1H-tautomer minimizes anti-aromatic destabilization [2].
Primary Cleavage Site N-1 alkyl group & C-3 amideN-2 alkyl group & C-3 amideDriven by the stability of the resulting radical cation.
Diagnostic Core Ion Present (e.g., m/z 145)Absent or traceN-2 substitution prevents the formation of the stable m/z 145 core[1].
Terminal Group Cleavage Standard sequential lossAltered relative abundanceElectronic differences at the core shift the preferred fragmentation pathways.
Table 2: Case Study – GC-MS Fragmentation of Specific Cannabinoid Regioisomers

Data derived from the comparative analysis of AB-FUBINACA and AB-CHMINACA regioisomers [1, 3].

CompoundIsomer TypeMolecular Ion (m/z)Key Diagnostic Fragments (m/z)Distinguishing Signature
AB-FUBINACA 1-alkyl-1H368324, 253, 145 , 109Presence of the strong m/z 145 indazole core ion.
AB-FUBINACA 2-isomer 2-alkyl-2H368324, 109Absence of m/z 145 ; preservation of m/z 109 (4-fluorobenzyl).
AB-CHMINACA 1-alkyl-1H356312, 241, 145 Presence of the strong m/z 145 indazole core ion.
AB-CHMINACA 2-isomer 2-alkyl-2H356Distinct alternative fragmentsAbsence of m/z 145 ; altered relative abundance of terminal losses.

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating system using a known 1H-indazole reference standard to verify instrument tuning and fragmentation efficiency prior to unknown analysis.

Phase 1: System Suitability & Calibration

  • Standard Preparation: Prepare a 10 µg/mL solution of a certified 1-alkyl-1H-indazole reference standard (e.g., AB-FUBINACA) in GC-grade methanol.

  • Tuning: Perform a standard autotune on the mass spectrometer to ensure the electron multiplier and quadrupole mass filter are optimized for the 50–550 m/z range.

  • Validation Injection: Inject 1 µL of the reference standard.

    • Causality Check: Verify that the ratio of the molecular ion to the diagnostic m/z 145 ion matches established library spectra. If m/z 145 is absent or suppressed, the EI source (70 eV) may require cleaning or re-tuning, as insufficient ionization energy will fail to drive the core fragmentation.

Phase 2: Sample Analysis Workflow

  • Sample Extraction: Dissolve the unknown sample (e.g., seized material or synthetic yield) in methanol. Centrifuge at 10,000 x g for 5 minutes to pellet insoluble matrices. Dilute the supernatant to approximately 10–50 µg/mL.

  • Chromatographic Separation:

    • Column: Use a fused-silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness). Rationale: The 5% phenyl stationary phase provides optimal resolution for slightly polar heterocyclic isomers.

    • Temperature Program: Initial temperature 140 °C (hold 3 min), ramp at 20 °C/min to 280 °C (hold 15 min).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry Acquisition:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: Full scan mode from m/z 40 to 600.

  • Data Interpretation: Extract Ion Chromatograms (EIC) for the molecular ion (e.g., m/z 368 for AB-FUBINACA) and the diagnostic core ion (m/z 145). The absence of m/z 145 in a peak exhibiting the correct molecular weight strongly indicates the presence of the 2H-indazole regioisomer [1].

Logical Workflow Visualization

The following diagram illustrates the logical decision tree for differentiating these isomers based on their mass spectrometric behavior.

IndazoleDifferentiation Start Unknown Indazole Sample (MW Confirmed) MS_Analysis Perform GC-EI-MS or LC-ESI-MS/MS Analysis Start->MS_Analysis Extract_Ion Extract Ion Chromatogram (EIC) Target: m/z 145 (Indazole Core) MS_Analysis->Extract_Ion Decision Is m/z 145 Present in High Abundance? Extract_Ion->Decision Isomer_1H 1H-Indazole Regioisomer (N-1 Substituted) Decision->Isomer_1H Yes Isomer_2H 2H-Indazole Regioisomer (N-2 Substituted Impurity) Decision->Isomer_2H No Mech_1H Causality: Stable benzenoid core remains intact after N-1 cleavage. Isomer_1H->Mech_1H Mech_2H Causality: Quinonoid structure disrupts core stability; favors alternative N-2/C-3 cleavages. Isomer_2H->Mech_2H

Fig 1. MS/MS logical workflow for differentiating 1H- and 2H-indazole regioisomers.

References

  • Longworth, M., Banister, S. D., Mack, J. B. C., Glass, M., & Kassiou, M. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 286–303. Available at:[Link]

  • Carlier, J., Diao, X., Sempio, C., Huestis, M. A. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals, 14(3), 185. Available at:[Link]

Validation

A Comparative Guide to the Binding Affinity of 2H-Indazole Analogs as Potent PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the binding affinities of a series of 2-phenyl-2H-indazole-7-car...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of the binding affinities of a series of 2-phenyl-2H-indazole-7-carboxamide analogs, potent inhibitors of Poly(ADP-ribose)polymerase (PARP). This guide will delve into the structure-activity relationships (SAR) of these compounds, the experimental methodologies used to determine their binding affinities, and the critical role of PARP in cellular signaling pathways. While the initial focus was on 5-Cyano-2,3-dimethyl-2H-indazole analogs, the available literature with comprehensive comparative data points towards the 2-phenyl-2H-indazole-7-carboxamide scaffold as a more extensively studied and clinically relevant series for PARP inhibition. Therefore, this guide will leverage this robust dataset to provide actionable insights for researchers in the field.

The 2H-Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 2H-indazole tautomer, in particular, has been successfully incorporated into a number of potent and selective enzyme inhibitors. The focus of this guide, the 2-phenyl-2H-indazole-7-carboxamide core, has emerged as a particularly effective framework for the development of inhibitors targeting Poly(ADP-ribose)polymerase (PARP).

Comparative Binding Affinity of 2-Phenyl-2H-indazole-7-carboxamide Analogs for PARP-1 and PARP-2

The discovery of MK-4827 (Niraparib), a potent and selective dual inhibitor of PARP-1 and PARP-2, has highlighted the therapeutic potential of the 2-phenyl-2H-indazole-7-carboxamide scaffold.[2][3][4] The following table summarizes the structure-activity relationship (SAR) for a series of analogs, showcasing how modifications to the core structure influence their inhibitory potency against PARP-1 and PARP-2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound R Group (at 4'-position of the 2-phenyl ring) PARP-1 IC50 (nM) PARP-2 IC50 (nM) Reference
1 -H24-Jones et al., 2009[4]
2 -CH2N(CH3)210-Jones et al., 2009[4]
3 (MK-4827) (S)-3-piperidinyl3.82.1Jones et al., 2009[2][3]
4 (R)-3-piperidinyl12-Jones et al., 2009[4]
5 4-piperidinyl5.3-Jones et al., 2009[4]
6 4-morpholinyl>1000-Jones et al., 2009[4]

Analysis of Structure-Activity Relationships:

The data clearly demonstrates that the substituent at the 4'-position of the 2-phenyl ring plays a crucial role in determining the inhibitory potency of these analogs.

  • Introduction of a basic amine: A significant enhancement in potency is observed upon the introduction of a basic amine substituent. The parent compound 1 (R = -H) has a modest IC50 of 24 nM for PARP-1. The addition of a dimethylaminomethyl group (compound 2 ) improves the potency to 10 nM.

  • Cyclic amines: Incorporating the amine into a cyclic structure, such as a piperidine ring, further boosts activity. Compound 5 (4-piperidinyl) shows an IC50 of 5.3 nM.

  • Stereochemistry matters: The stereochemistry of the piperidinyl substituent has a notable impact. The (S)-enantiomer, compound 3 (MK-4827), is the most potent in this series with IC50 values of 3.8 nM and 2.1 nM for PARP-1 and PARP-2, respectively.[2][3] The (R)-enantiomer (compound 4 ) is approximately three-fold less potent.

  • Importance of the basic nitrogen: The importance of the basic nitrogen is underscored by the dramatic loss of activity in the morpholine analog (compound 6 ), where the basicity of the nitrogen is reduced. This suggests a key ionic interaction in the enzyme's active site.

The Target: Poly(ADP-ribose)polymerase (PARP) and its Role in DNA Damage Repair

PARP enzymes, particularly PARP-1 and PARP-2, are critical players in the cellular response to DNA damage.[5] They are involved in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA.

When a single-strand break occurs, PARP-1 binds to the damaged site. This binding activates the enzyme to catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.

Inhibitors of PARP, such as the 2-phenyl-2H-indazole-7-carboxamide analogs discussed here, block this catalytic activity. This leads to the accumulation of unrepaired single-strand breaks. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). In cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as "synthetic lethality" and is a cornerstone of PARP inhibitor therapy in cancer.[6]

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Unrepaired_SSB Unrepaired SSB DNA_SSB->Unrepaired_SSB leads to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes PARP_Inhibitor 2H-Indazole Analog (PARP Inhibitor) PARP1->PARP_Inhibitor is inhibited by Repair_Proteins DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER DNA_Repaired Repaired DNA BER->DNA_Repaired PARP_Inhibitor->PAR blocks Replication_Fork Replication Fork Collapse Unrepaired_SSB->Replication_Fork during S-phase DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HRR_Deficient_Cell HRR-Deficient Cell (e.g., BRCA1/2 mutant) DNA_DSB->HRR_Deficient_Cell Cell_Death Cell Death (Apoptosis) HRR_Deficient_Cell->Cell_Death

Caption: The role of PARP-1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.

Experimental Methodologies for Determining Binding Affinity

A quantitative understanding of the binding affinity between a small molecule and its protein target is fundamental for drug discovery. The equilibrium dissociation constant (K_D) is a key parameter used to define this affinity, representing the concentration of a ligand at which half of the target protein molecules are occupied at equilibrium. A lower K_D value signifies a higher binding affinity. Several biophysical techniques are commonly employed to measure binding affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[7][8][9]

Principle: The technique involves immobilizing one of the binding partners (the "ligand," typically the protein) onto a sensor chip with a gold surface. The other binding partner (the "analyte," the small molecule inhibitor) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[7]

Step-by-Step Protocol for a Typical SPR Experiment:

  • Ligand Immobilization:

    • The sensor chip surface is activated, commonly using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.

    • The purified PARP protein is injected over the activated surface to achieve the desired immobilization level.

    • Any remaining active groups on the surface are deactivated with an injection of ethanolamine.

  • Analyte Binding Assay:

    • A series of dilutions of the 2H-indazole analog are prepared in a suitable running buffer.

    • Each concentration of the analyte is injected over the immobilized PARP surface and a reference surface (without immobilized protein) to subtract bulk refractive index changes.

    • The association of the analyte to the ligand is monitored in real-time.

  • Dissociation Phase:

    • After the association phase, the running buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Ligand_Prep Prepare purified PARP protein (Ligand) Immobilize_Ligand Immobilize PARP on Chip Surface Ligand_Prep->Immobilize_Ligand Analyte_Prep Prepare serial dilutions of 2H-Indazole Analog (Analyte) Inject_Analyte Inject Analyte over Ligand and Reference Surface Analyte_Prep->Inject_Analyte Activate_Chip Activate Sensor Chip (e.g., NHS/EDC) Activate_Chip->Immobilize_Ligand Deactivate_Chip Deactivate remaining active groups Immobilize_Ligand->Deactivate_Chip Deactivate_Chip->Inject_Analyte Association Monitor Association (real-time) Inject_Analyte->Association Dissociation Flow Buffer to Monitor Dissociation Association->Dissociation Sensorgram Generate Sensorgrams (RU vs. Time) Dissociation->Sensorgram Fitting Fit data to a binding model Sensorgram->Fitting Results Determine kon, koff, KD Fitting->Results

Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[10][11][12][13]

Principle: In a typical ITC experiment, a solution of the ligand (the 2H-indazole analog) is titrated into a solution of the macromolecule (PARP protein) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Step-by-Step Protocol for a Typical ITC Experiment:

  • Sample Preparation:

    • Purified PARP protein and the 2H-indazole analog are prepared in the same buffer to minimize heats of dilution.

    • The samples are thoroughly degassed to prevent air bubbles in the calorimeter cell.

  • Titration:

    • The sample cell is filled with the PARP protein solution, and the injection syringe is filled with the 2H-indazole analog solution.

    • A series of small injections of the ligand are made into the sample cell.

  • Heat Measurement:

    • The heat change after each injection is measured and recorded as a peak. The area under each peak corresponds to the heat released or absorbed.

  • Data Analysis:

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting titration curve is fitted to a binding model to determine the binding affinity (K_A, from which K_D can be calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Fluorescence Polarization (FP)

FP is a fluorescence-based technique that is particularly useful for studying the binding of a small fluorescent molecule to a larger, non-fluorescent partner.[14][15][16][17]

Principle: The technique relies on the principle that a small fluorescent molecule (the "tracer") tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. When the tracer binds to a larger molecule (the protein), its tumbling rate is significantly slowed, and the emitted light remains more polarized.

Step-by-Step Protocol for a Typical FP Competition Assay:

  • Assay Development:

    • A fluorescently labeled tracer that binds to the target protein (PARP) is required.

    • The optimal concentrations of the tracer and PARP that give a stable and significant polarization signal are determined.

  • Competition Experiment:

    • A fixed concentration of the PARP protein and the fluorescent tracer are incubated with varying concentrations of the unlabeled 2H-indazole analog (the "competitor").

    • The unlabeled analog competes with the tracer for binding to the protein, causing a decrease in fluorescence polarization.

  • Data Measurement:

    • The fluorescence polarization is measured for each concentration of the competitor.

  • Data Analysis:

    • The data is plotted as fluorescence polarization versus the concentration of the unlabeled competitor.

    • The IC50 value (the concentration of the unlabeled compound that displaces 50% of the bound tracer) is determined from the curve. The binding affinity (K_i) of the competitor can then be calculated from the IC50 value.

Conclusion

The 2-phenyl-2H-indazole-7-carboxamide scaffold represents a highly promising framework for the development of potent and selective PARP inhibitors. The structure-activity relationship studies, as exemplified by the development of MK-4827 (Niraparib), demonstrate the critical importance of specific structural modifications in achieving high binding affinity. A thorough understanding of the binding interactions, facilitated by robust biophysical techniques such as SPR, ITC, and FP, is essential for the rational design and optimization of novel drug candidates targeting PARP. The insights provided in this guide are intended to support researchers in their efforts to develop the next generation of targeted cancer therapies.

References

  • Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). European Biophysics Journal, 50(3-4), 363-371. Available at: [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. Available at: [Link]

  • Fluorescence Polarization-Based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current Protocols, 1(1), e17. Available at: [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology, 1278, 529-544. Available at: [Link]

  • Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery. Biochemistry, 44(36), 12189-12198. Available at: [Link]

  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. (2022). IntechOpen. Available at: [Link]

  • Protein-ligand binding measurements using fluorescence polarization. BMG LABTECH. Available at: [Link]

  • Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. Available at: [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 1149, 193-203. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available at: [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • Niraparib (MK-4827) is an Orally Active PARP1/PARP2 Inhibitor for Cancer Research. Active Biochem. Available at: [Link]

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5724-5749. Available at: [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. Aptamers, 8(1), 1-11. Available at: [Link]

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  • Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4259-4263. Available at: [Link]

  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 493, 169-188. Available at: [Link]

  • Characterization of Protein-Protein Interactions by Isothermal Titration Calorimetry. Methods in Molecular Biology, 681, 1-17. Available at: [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. Available at: [Link]

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

5-Cyano-2,3-dimethyl-2H-indazole proper disposal procedures

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 5-Cyano-2,3-dimethyl-2H-indazole requires more than just following a generic safety checklist. True laboratory safety is roote...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling functionalized heterocycles like 5-Cyano-2,3-dimethyl-2H-indazole requires more than just following a generic safety checklist. True laboratory safety is rooted in understanding chemical causality—knowing exactly why a compound behaves the way it does under stress, and designing self-validating workflows to mitigate those specific risks.

This guide provides a comprehensive, structurally logical protocol for the safe handling and disposal of 5-Cyano-2,3-dimethyl-2H-indazole, ensuring that your drug development workflows remain both operationally efficient and strictly compliant with environmental safety standards.

Physicochemical Profile & Hazard Causality

To design an effective disposal plan, we must first deconstruct the molecule. 5-Cyano-2,3-dimethyl-2H-indazole is an aromatic heterocycle featuring a cyano (nitrile) functional group. Its disposal risks are dictated by two primary structural features:

  • The Indazole Core: Nitrogen-dense heterocycles are well-documented skin, eye, and respiratory irritants[1]. Inhalation of fine indazole powders bypasses dermal PPE, making dust control a critical operational priority[1].

  • The Cyano (-C≡N) Group: While aromatic nitriles are generally stable under standard ambient conditions, they are classified as toxic organic waste. Under extreme environmental degradation or specific chemical conditions (e.g., strong acids), organic nitriles can decompose to release cyanide ions[2]. Cyanide is a potent cellular toxin that complexes with the ferric iron atom in cytochrome c oxidase (Complex IV), effectively halting the mitochondrial electron transport chain and cellular respiration[2].

Table 1: Chemical Properties & Waste Categorization

PropertyValueOperational Implication for Disposal
CAS Number 1234616-59-1[3]Required for accurate hazardous waste manifesting.
Molecular Formula C10H9N3[3]High nitrogen content; dictates the need for specialized incineration.
Molecular Weight 171.20 g/mol [3]Used for calculating molar toxicity limits in waste streams.
Waste Stream Class Toxic Organic Solid / NitrileMust be strictly segregated from strong acids and oxidizers.

Disposal Decision Workflow

The following logic tree dictates the immediate segregation and containment strategy based on the physical state of the generated waste.

DisposalWorkflow Start 5-Cyano-2,3-dimethyl-2H-indazole Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Spill Accidental Spill (Surface Contamination) Start->Spill SolidAction Seal in compatible container. Label: Toxic Organic Solid. Solid->SolidAction LiquidAction Segregate into Organic Waste. CRITICAL: Do not mix with acids. Liquid->LiquidAction SpillAction Absorb with inert material. Sweep without generating dust. Spill->SpillAction Incineration High-Temperature Incineration (with NOx scrubber) SolidAction->Incineration LiquidAction->Incineration SpillAction->Incineration

Decision workflow for the safe segregation and disposal of 5-Cyano-2,3-dimethyl-2H-indazole.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: the physical action directly neutralizes the chemical risk described in Section 1.

SOP A: Solid Waste Management (Unconsumed Reagents & Consumables)

Causality Focus: Preventing respiratory exposure and environmental leaching.

  • Collection: Gather all unconsumed solid compound and contaminated consumables (e.g., weighing paper, spatulas, pipette tips) strictly inside a certified chemical fume hood.

  • Containment: Place the materials into a high-density polyethylene (HDPE) or glass hazardous waste container. Do not use thin-walled bags that could be punctured by sharp contaminated consumables.

  • Labeling: Clearly affix a hazardous waste label. Specify the contents as "Toxic Organic Solid: 5-Cyano-2,3-dimethyl-2H-indazole (Organic Nitrile)" to ensure downstream handlers are aware of the nitrile functional group.

  • Storage: Store the sealed container in a well-ventilated secondary containment tray, strictly isolated from strong oxidizers and acids[1].

SOP B: Liquid Waste Segregation (Reaction Mixtures & Stock Solutions)

Causality Focus: Preventing the evolution of lethal hydrogen cyanide (HCN) gas.

  • Solvent Compatibility: Determine the carrier solvent (e.g., DMSO, DMF, or DCM). Segregate into either "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" accordingly.

  • Acid Exclusion (Critical Step): Verify that the receiving waste carboy has never contained strong aqueous acids. Mixing organic nitriles with acidic waste streams can trigger hydrolysis, posing a latent risk of hydrogen cyanide (HCN) gas evolution[2].

  • Transfer & Sealing: Use a closed-funnel system to transfer the liquid. Cap the container tightly immediately after transfer. Validation: Leaving the cap open allows the carrier solvent to volatilize, which can aerosolize the dissolved indazole into the laboratory atmosphere.

SOP C: Spill Response & Decontamination

Causality Focus: Minimizing aerosolization and secondary contact.

  • Evacuation & PPE: Evacuate the immediate vicinity. Responders must don nitrile gloves, safety goggles, and a particulate respirator (N95 or higher) if dry powder is involved, due to the respiratory irritation risks associated with indazoles[1].

  • Containment: For liquid spills, encircle and cover the spill with an inert absorbent material such as dry sand or vermiculite[4]. Do not use combustible absorbents like sawdust.

  • Collection: For solid spills, use a spark-proof scoop to gently collect the material. Validation: You must use dry clean-up procedures that avoid generating dust[5]. Sweeping vigorously forces the irritant into the breathing zone.

  • Decontamination: Wash the affected surface with a mild alkaline detergent and water. Collect all wash water into the hazardous liquid waste stream. Prevent any runoff from entering standard municipal drains[4].

Environmental Fate & Final Destruction

Because 5-Cyano-2,3-dimethyl-2H-indazole cannot be safely neutralized at the bench scale, ultimate disposal relies on professional waste management.

The compound must be subjected to licensed, high-temperature chemical incineration. Because the molecule contains a high mass percentage of nitrogen (Formula: C10H9N3[3]), its combustion will inherently generate toxic nitrogen oxides (NOx) and carbon monoxide (CO)[4]. Therefore, it is imperative that the contracted disposal facility utilizes an incinerator equipped with an afterburner and an alkaline scrubber system to capture and neutralize these toxic effluents before they can reach the atmosphere.

References

  • Ataman Kimya . "BENZONITRILE - Chemical Properties and Waste Treatment Methods." Available at:[Link]

  • PubChem (National Institutes of Health) . "Cyanogen iodide | CNI | CID 10478 - Toxicity and Hazard Profile of Organic Nitriles." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyano-2,3-dimethyl-2H-indazole
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5-Cyano-2,3-dimethyl-2H-indazole
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